Methyl 1-isopropyl-1H-pyrazole-3-carboxylate Methyl 1-isopropyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1006348-65-7
VCID: VC4046591
InChI: InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3
SMILES: CC(C)N1C=CC(=N1)C(=O)OC
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

CAS No.: 1006348-65-7

Cat. No.: VC4046591

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate - 1006348-65-7

Specification

CAS No. 1006348-65-7
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name methyl 1-propan-2-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3
Standard InChI Key PORMWGSZOHFFHJ-UHFFFAOYSA-N
SMILES CC(C)N1C=CC(=N1)C(=O)OC
Canonical SMILES CC(C)N1C=CC(=N1)C(=O)OC

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, methyl 1-propan-2-ylpyrazole-3-carboxylate, reflects its substitution pattern. Key structural features include:

  • A pyrazole core with nitrogen atoms at positions 1 and 2.

  • An isopropyl group (C(CH3)2-\text{C}(\text{CH}_3)_2) at position 1.

  • A methyl ester (COOCH3-\text{COOCH}_3) at position 3.

The canonical SMILES representation is CC(C)N1C=CC(=N1)C(=O)OC\text{CC(C)N1C=CC(=N1)C(=O)OC}, and its InChI key is PORMWGSZOHFFHJ-UHFFFAOYSA-N\text{PORMWGSZOHFFHJ-UHFFFAOYSA-N} .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight168.19 g/mol
Boiling PointNot reported
LogP (Partition Coeff.)1.25
TPSA (Topological PSA)44.12 Ų

The compound’s moderate hydrophobicity (logP=1.25\log P = 1.25) suggests balanced solubility in both organic and aqueous media, making it suitable for diverse synthetic applications .

Synthesis and Reaction Pathways

Synthetic Strategies

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters. A common approach involves:

  • Reacting methyl acetoacetate with isopropyl hydrazine under acidic or basic conditions.

  • Cyclization to form the pyrazole ring, followed by purification via column chromatography .

Alternative methods leverage continuous flow reactors to enhance yield and purity, particularly for industrial-scale production.

Example Reaction Mechanism

CH3COCH2COOCH3+NH2NHCH(CH3)2Methyl 1-isopropyl-1H-pyrazole-3-carboxylate+H2O\text{CH}_3\text{COCH}_2\text{COOCH}_3 + \text{NH}_2\text{NHCH}(\text{CH}_3)_2 \rightarrow \text{Methyl 1-isopropyl-1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}

This reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration .

Applications in Research and Industry

Agrochemical Development

The isopropyl group enhances lipid solubility, aiding penetration into plant tissues. Derivatives of this compound are explored as:

  • Fungicides: Pyrazole-carboxylates disrupt fungal cell membrane synthesis .

  • Herbicides: Structural modifications can target plant-specific metabolic pathways .

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundActivity (MIC/IC₅₀)Target Organism/Enzyme
Methyl 1-isopropyl-1H-pyrazole-3-carboxylateUnder investigation
Methyl 5-nitro analog50 µMS. aureus
Chlorocarbonyl derivative75 µME. coli

Biological Activity and Mechanisms

Putative Targets

The compound’s ester and isopropyl groups may engage in:

  • Hydrogen bonding with enzyme active sites (e.g., serine proteases).

  • Hydrophobic interactions in lipid-rich environments (e.g., bacterial membranes).

Comparison with Structural Analogues

Functional Group Impact

CompoundKey DifferencesBioactivity Impact
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylateNitro group at position 3Enhanced antimicrobial activity
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acidCarboxylic acid vs. esterReduced cell permeability
Chlorocarbonyl derivativeChlorine substituentIncreased electrophilicity

The methyl ester in Methyl 1-isopropyl-1H-pyrazole-3-carboxylate balances reactivity and stability, making it a versatile intermediate.

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